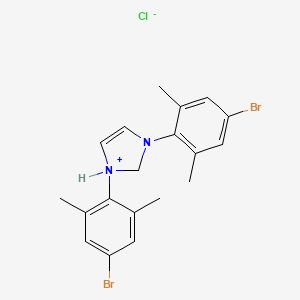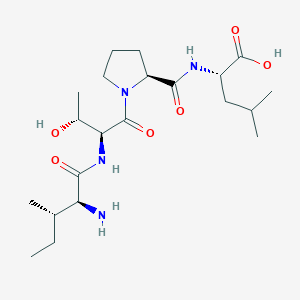
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is a tetrapeptide composed of the amino acids L-isoleucine, L-threonine, L-proline, and L-leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine typically involves the stepwise coupling of the individual amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final tetrapeptide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient production of large quantities of the peptide. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial hosts such as Escherichia coli, where the gene encoding the peptide is inserted into the host genome, and the peptide is expressed and purified from the microbial culture.
化学反応の分析
Types of Reactions
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize specific residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Substitution: Chemical reagents such as N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) can be used for amino acid substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific residues targeted. For example, oxidation of the threonine residue can yield a hydroxylated product, while reduction of disulfide bonds results in the formation of free thiol groups.
科学的研究の応用
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine has several scientific research applications, including:
Chemistry: The peptide is used as a model compound to study peptide synthesis, folding, and stability.
Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases and peptidases.
Medicine: The peptide is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in peptide synthesis kits.
作用機序
The mechanism of action of L-Isoleucyl-L-threonyl-L-prolyl-L-leucine depends on its specific application. In biological systems, the peptide can interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate proteases by binding to their active sites. The molecular targets and pathways involved vary based on the context of its use, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
L-Isoleucyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine: This peptide contains similar amino acids but includes tyrosine, which imparts different chemical properties and biological activities.
Cyclo-(L-isoleucyl-L-prolyl-L-leucyl-L-alanyl): A cyclic tetrapeptide with a different sequence and structure, leading to unique biological activities.
Uniqueness
L-Isoleucyl-L-threonyl-L-prolyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its linear structure and specific amino acid composition make it suitable for various research applications, distinguishing it from other similar peptides.
特性
CAS番号 |
182916-28-5 |
|---|---|
分子式 |
C21H38N4O6 |
分子量 |
442.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H38N4O6/c1-6-12(4)16(22)19(28)24-17(13(5)26)20(29)25-9-7-8-15(25)18(27)23-14(21(30)31)10-11(2)3/h11-17,26H,6-10,22H2,1-5H3,(H,23,27)(H,24,28)(H,30,31)/t12-,13+,14-,15-,16-,17-/m0/s1 |
InChIキー |
CNVUCKAVMDNSIY-FQMQPWHVSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
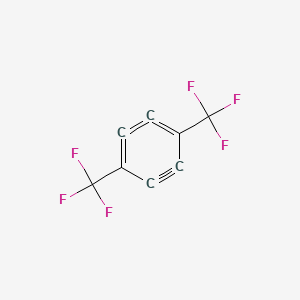
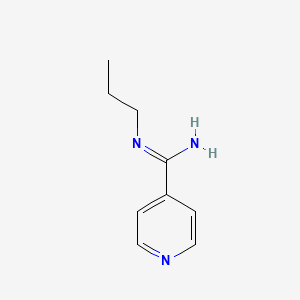
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
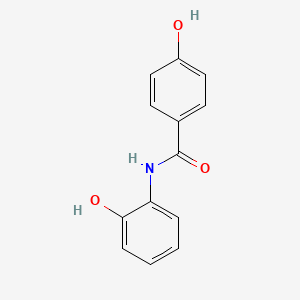
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
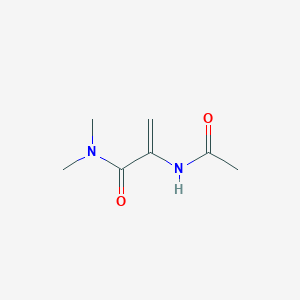
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
